molecular formula C22H16BrN3O2 B5197694 methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate

methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate

Número de catálogo B5197694
Peso molecular: 434.3 g/mol
Clave InChI: BDGZZZTYGSBXNT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate, also known as BIBX 1382, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound has been extensively studied for its potential in cancer treatment and has shown promising results in preclinical studies.

Mecanismo De Acción

Methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382 exerts its anti-cancer effects by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are known to be involved in cell survival and proliferation.
Biochemical and Physiological Effects:
methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. In addition, the compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382 is its high selectivity for the EGFR tyrosine kinase, which reduces the risk of off-target effects. However, the compound has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels.

Direcciones Futuras

There are several potential future directions for the research and development of methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382. One area of focus could be the development of more potent and selective EGFR inhibitors based on the structure of methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382. In addition, there is a need for further studies to evaluate the safety and efficacy of the compound in clinical trials, particularly in combination with other cancer therapies. Finally, research could also focus on identifying biomarkers that could be used to predict response to methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382 and other EGFR inhibitors in cancer patients.

Métodos De Síntesis

Methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382 can be synthesized using a multi-step process that involves the reaction of 4-bromobenzoic acid with 2-amino-4-(4-bromophenyl)quinazoline to form the intermediate 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoic acid. The final step involves the esterification of the acid with methyl alcohol to form the methyl ester.

Aplicaciones Científicas De Investigación

Methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382 has been extensively studied for its potential in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC). The compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the EGFR signaling pathway, which is known to play a critical role in the development and progression of cancer.

Propiedades

IUPAC Name

methyl 4-[[2-(4-bromophenyl)quinazolin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c1-28-22(27)15-8-12-17(13-9-15)24-21-18-4-2-3-5-19(18)25-20(26-21)14-6-10-16(23)11-7-14/h2-13H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGZZZTYGSBXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.